1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine
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Overview
Description
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound that features a pyrazolo[1,5-a]pyridine core and a piperazine ring substituted with a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the trimethoxybenzoyl group via acylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional fused rings and different functional groups.
Uniqueness
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxybenzoyl group enhances its lipophilicity and potential interactions with biological membranes, while the piperazine ring provides additional sites for chemical modification and functionalization .
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-29-18-12-15(13-19(30-2)20(18)31-3)21(27)24-8-10-25(11-9-24)22(28)16-14-23-26-7-5-4-6-17(16)26/h12-14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAYHGHDUPETCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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